molecular formula C10H11Cl2N B1401093 Cyclopropyl(2,3-dichlorophenyl)methanamine CAS No. 1270410-78-0

Cyclopropyl(2,3-dichlorophenyl)methanamine

Cat. No. B1401093
M. Wt: 216.1 g/mol
InChI Key: OWYGIZQRPLUCNT-UHFFFAOYSA-N
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Description

Cyclopropyl(2,3-dichlorophenyl)methanamine is a chemical compound with the molecular formula C10H11Cl2N . It has a molecular weight of 216.11 . The compound is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for Cyclopropyl(2,3-dichlorophenyl)methanamine is 1S/C10H11Cl2N/c11-7-3-4-9 (12)8 (5-7)10 (13)6-1-2-6/h3-6,10H,1-2,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

1. Synthesis and Reaction Studies

A study by Yoshida et al. (1988) explored the preparation and reactions of cyclopropenone oximes, including 2,3-diphenyl and 2-methyl-3-phenyl derivatives. They investigated their reaction with alkyl and aryl isocyanates, leading to the formation of 4,6-diazaspiro[2.3]hexenones. This research is indicative of the potential applications of cyclopropyl compounds in organic synthesis and reaction mechanisms (H. Yoshida et al., 1988).

2. Industrial Synthesis Applications

Vukics et al. (2002) presented an improved industrial synthesis of sertraline hydrochloride, an antidepressant, using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This illustrates the role of cyclopropyl derivatives in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (Krisztina Vukics et al., 2002).

3. Pharmaceutical Intermediate Synthesis

Taber et al. (2004) developed a cleaner and more efficient alternative for the formation of sertraline imine, a key intermediate in the synthesis of Zoloft (sertraline hydrochloride). This work underscores the importance of cyclopropyl compounds in the development of streamlined pharmaceutical production processes (Geraldine Patricia Taber et al., 2004).

4. Development of Novel Compounds

Research by Demir et al. (2004) on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines demonstrates the use of cyclopropyl compounds in creating conformationally restricted homophenylalanine analogs. This highlights their role in the development of novel compounds with potential applications in medicinal chemistry (A. Demir et al., 2004).

5. Antiviral Activity Studies

A study by Kolocouris et al. (1994) on the synthesis of spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines for antiviral activity against influenza A virus exemplifies the potential of cyclopropyl derivatives in developing new antiviral agents (N. Kolocouris et al., 1994).

Safety And Hazards

Cyclopropyl(2,3-dichlorophenyl)methanamine is associated with several hazard statements, including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

cyclopropyl-(2,3-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYGIZQRPLUCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C(=CC=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(2,3-dichlorophenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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